

Physical characteristics of 4-Fluoroindoline hydrochloride (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoroindoline hydrochloride

Cat. No.: B1391057

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An In-Depth Technical Guide to the Physical Characteristics of 4-Fluoroindoline Hydrochloride

Introduction

4-Fluoroindoline hydrochloride is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of indoline, its structural motif is found in a variety of biologically active molecules. The physical properties of active pharmaceutical ingredients (APIs) and their intermediates, such as melting point and solubility, are critical parameters that influence every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.

This guide provides a comprehensive overview of the key physical characteristics of **4-Fluoroindoline hydrochloride**, with a focus on its melting point and solubility. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for the experimental determination of these properties. The protocols described herein are designed to ensure scientific rigor and reproducibility, forming a self-validating system for data generation.

Core Physical Characteristics of 4-Fluoroindoline Hydrochloride

The fundamental physical properties of **4-Fluoroindoline hydrochloride** are summarized below. It is noteworthy that different sources report varying melting point ranges, which may be attributable to differences in purity or analytical methodology.

Property	Value	Source(s)
CAS Number	924305-06-6	[1]
Molecular Formula	C ₈ H ₈ FN · HCl	[1][2]
Molecular Weight	173.62 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	191-196 °C	[1][2]
212-222 °C	[3]	
Solubility	Data not readily available in public literature; requires experimental determination.	
Storage Temperature	2-8°C	[1][2]

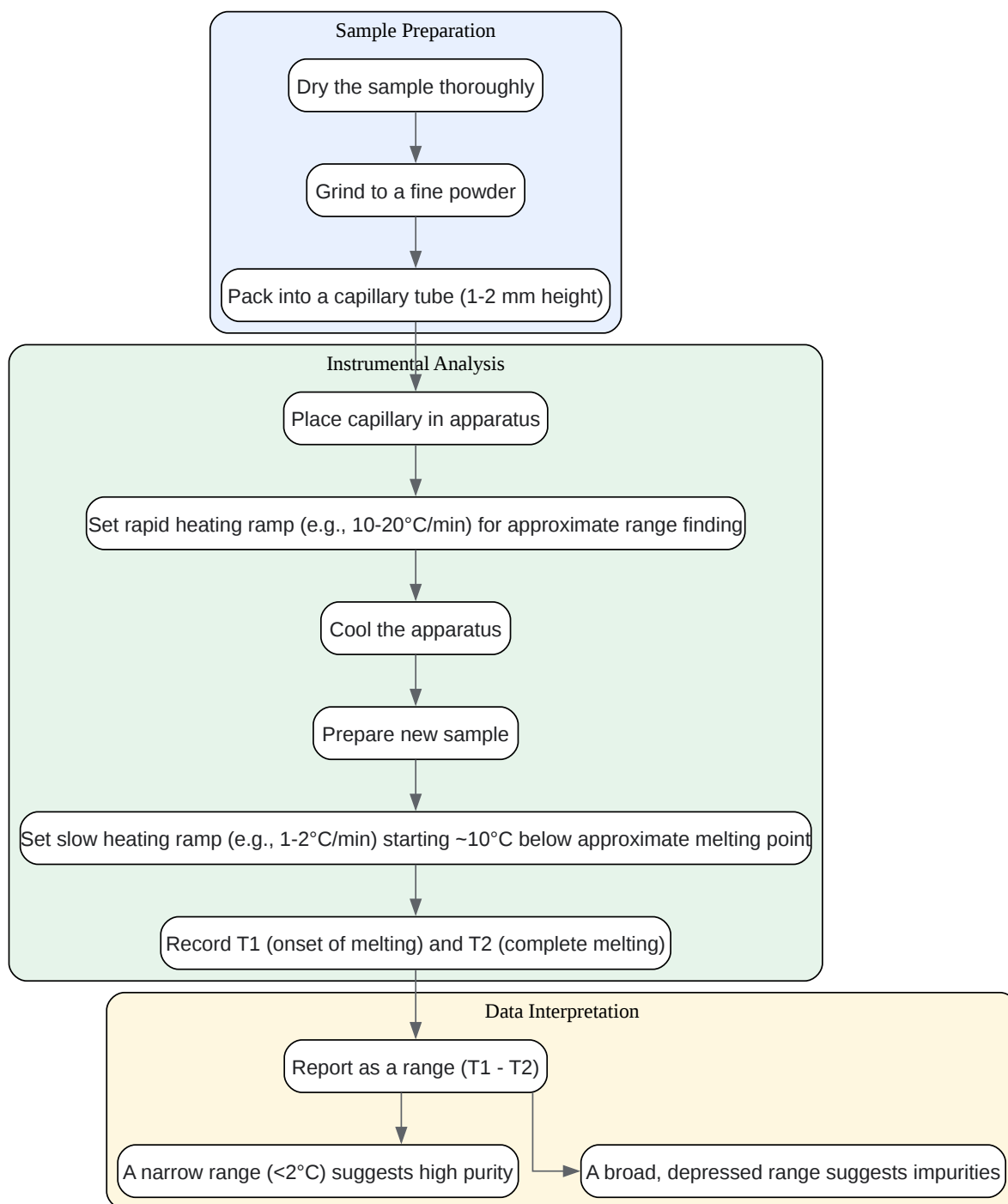
Experimental Determination of Physical Properties

The precise and accurate measurement of physical characteristics is paramount for the identification, purity assessment, and formulation development of a chemical compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a crucial indicator of purity.[4]

The underlying principle of melting point determination is the controlled heating of a sample while monitoring the temperature at which the phase change occurs.[5] Modern melting point apparatuses utilize a heated metal block and digital temperature sensors to allow for precise and reproducible measurements.[4]



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Caption: Workflow for Melting Point Determination.

- Sample Preparation:
 - Ensure the **4-Fluoroindoline hydrochloride** sample is completely dry, as residual solvent can depress the melting point.
 - Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula.^[6]
 - Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.^[4]
- Instrumental Analysis (using a digital melting point apparatus):
 - Initial Rapid Determination: To save time, first perform a rapid determination to find the approximate melting point.
 - Place the packed capillary tube into the heating block of the apparatus.
 - Set a fast heating ramp rate (e.g., 10-20 °C/min).
 - Observe the sample and note the approximate temperature at which it melts.
 - Accurate Determination:
 - Allow the apparatus to cool to at least 10-15 °C below the approximate melting point observed.^[4]
 - Place a new, freshly packed capillary tube into the apparatus.
 - Set a slow heating ramp rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.
 - Observe the sample closely through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T₁).

- Continue heating and record the temperature at which the last solid particle melts (T2).

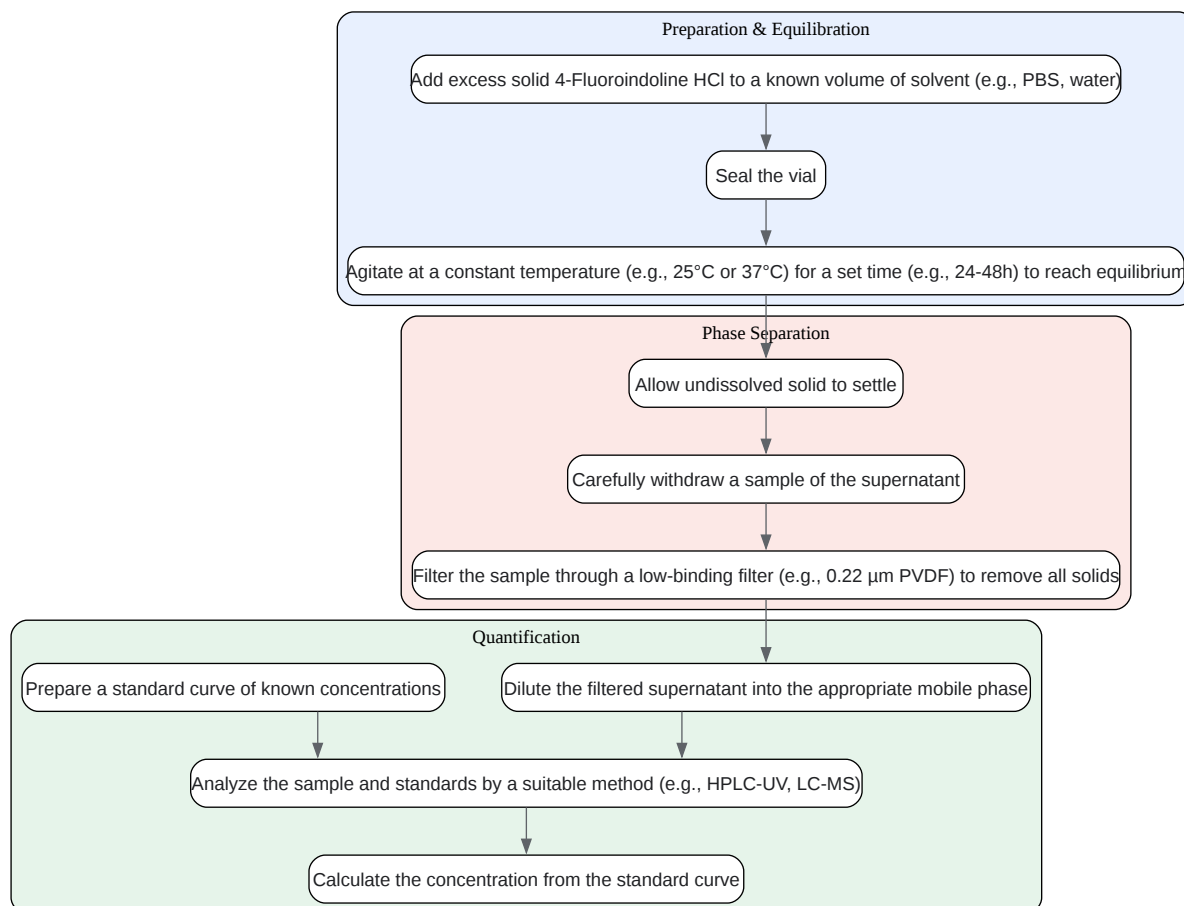
[7]

- Data Reporting and Interpretation:
 - The melting point should be reported as the range from T1 to T2.
 - For a pure compound, this range is typically narrow ($\leq 2\text{ }^{\circ}\text{C}$). A broad melting range suggests the presence of impurities.
 - Perform the measurement in duplicate or triplicate to ensure reproducibility.

Solubility Profiling

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] In drug development, aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9] Solubility can be assessed under two primary conditions: kinetic and thermodynamic.

- Kinetic Solubility: Measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (like DMSO), precipitates when diluted into an aqueous buffer. It's a high-throughput screening method used in early discovery.[10]
- Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] The shake-flask method is the gold standard for this measurement.[11]



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Caption: Workflow for Thermodynamic Solubility Determination.

- Preparation and Equilibration:
 - Add an excess amount of solid **4-Fluoroindoline hydrochloride** to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, purified water). The presence of undissolved solid at the end of the experiment is crucial. [\[11\]](#)
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C for physicochemical characterization or 37 °C to simulate physiological conditions).
 - Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
- Sample Separation:
 - After equilibration, remove the vial and let the undissolved solid settle by gravity or gentle centrifugation.
 - Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
 - Immediately filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.[\[11\]](#)
- Concentration Analysis (using HPLC-UV as an example):
 - Standard Curve Preparation: Prepare a series of standard solutions of **4-Fluoroindoline hydrochloride** of known concentrations in the chosen solvent.
 - Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.
 - Analysis: Inject the standards and the diluted sample onto an HPLC system equipped with a suitable column and a UV detector.

- Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of **4-Fluoroindoline hydrochloride** in the diluted supernatant.
- Final Calculation: Account for the dilution factor to determine the original solubility concentration in the saturated solution. Report the result in units such as mg/mL or µg/mL.

Conclusion

The physical characteristics of **4-Fluoroindoline hydrochloride**, particularly its melting point and solubility, are foundational to its application in scientific research and pharmaceutical development. A sharp melting point range is a reliable indicator of high purity, while solubility data are essential for predicting in vivo behavior and guiding formulation strategies. This guide provides both the reported physical data and robust, step-by-step protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the generation of accurate and reproducible data, thereby upholding the principles of scientific integrity and advancing their research and development objectives.

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- To cite this document: BenchChem. [Physical characteristics of 4-Fluoroindoline hydrochloride (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391057#physical-characteristics-of-4-fluoroindoline-hydrochloride-melting-point-solubility>]

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